

Application Notes and Protocols for (E)-C-HDMAPP Ammonium in Immunotherapy Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-C-HDMAPP ammonium is a potent phosphoantigen that acts as a highly effective activator of Vy9V δ 2 T cells, a subset of y δ T cells involved in the innate immune response to infection and cellular stress.[1][2][3] This synthetic analog of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP) exhibits enhanced stability, making it a valuable tool for in vitro and in vivo immunotherapy research.[3] These application notes provide detailed protocols for utilizing (E)-C-HDMAPP ammonium to stimulate Vy9V δ 2 T cells for immunotherapy studies, focusing on cancer research applications.

Mechanism of Action

(E)-C-HDMAPP, like other phosphoantigens, activates Vy9V δ 2 T cells through a T-cell receptor (TCR)-dependent mechanism that relies on the butyrophilin 3A1 (BTN3A1) molecule expressed on antigen-presenting cells or tumor cells.[4][5] The intracellular B30.2 domain of BTN3A1 binds to phosphoantigens, triggering a conformational change in the extracellular domain of BTN3A1.[4][5] This change is recognized by the Vy9V δ 2 TCR, leading to T-cell activation, proliferation, cytokine production (e.g., TNF- α and IFN- γ), and cytotoxic activity against target cells.[1][3]

Data Presentation



Quantitative Data Summary

The following table summarizes key quantitative data for **(E)-C-HDMAPP ammonium** and its related compound, HDMAPP, from various studies. This data highlights the potency of these phosphoantigens in activating $Vy9V\delta2$ T cells.

Compound	Parameter	Value	Cell Type/System	Reference
(E)-C-HDMAPP ammonium	EC50 for TNF-α release	0.91 nM	Human Vγ9Vδ2 T cells	[2][6]
(E)-C-HDMAPP ammonium	IC50 for TNF-α synthesis stimulation	0.91 nM	γδ-T lymphocytes	[3]
(E)-C-HDMAPP ammonium	In vivo effect	Increased γδ T cells	Cynomolgus monkeys	[3][6]
HDMAPP	ED50 for Vy9Vδ2 T cell activation	nM range	Human Vγ9Vδ2 T cells	[5]
HDMAPP	Binding Affinity to BTN3A1 (B30.2)	0.5 μΜ	Isothermal Titration Calorimetry	[2]
Isopentenyl pyrophosphate (IPP)	Binding Affinity to BTN3A1 (B30.2)	0.5 mM	Isothermal Titration Calorimetry	[2]

Experimental Protocols Protocol 1: In Vitro Expansion of Human Vy9V δ 2 T Cells

This protocol describes the expansion of $Vy9V\delta2$ T cells from peripheral blood mononuclear cells (PBMCs) using **(E)-C-HDMAPP ammonium**.

Materials:

Ficoll-Paque PLUS



- Human PBMCs isolated from healthy donor buffy coats
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine,
 100 U/mL penicillin, and 100 μg/mL streptomycin (complete medium)
- (E)-C-HDMAPP ammonium
- Recombinant human Interleukin-2 (rhIL-2)
- Phosphate-buffered saline (PBS)

Procedure:

- Isolate PBMCs: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
- Cell Seeding: Resuspend PBMCs in complete medium at a concentration of 1 x 10⁶ cells/mL. Seed the cells in a T-75 flask.
- Stimulation: Add **(E)-C-HDMAPP ammonium** to a final concentration of 2 nM.
- IL-2 Addition: After 48 hours of culture, add rhIL-2 to a final concentration of 400 IU/mL.
- Cell Maintenance: Every 2-3 days, split the cultures and add fresh complete medium containing 400 IU/mL rhIL-2 to maintain a cell density of approximately 1 x 10⁶ cells/mL.
- Expansion Monitoring: Monitor the expansion of Vy9V δ 2 T cells by flow cytometry using antibodies against TCR Vy9 and TCR V δ 2. The expansion is typically carried out for 12-14 days.

Protocol 2: $Vy9V\delta2$ T-Cell Activation and Cytokine Release Assay

This protocol details the assessment of Vy9V δ 2 T-cell activation by measuring cytokine release after co-culture with target cells pulsed with **(E)-C-HDMAPP ammonium**.

Materials:



- Expanded Vy9Vδ2 T cells (from Protocol 1)
- Target tumor cell line (e.g., Daudi, K562)
- (E)-C-HDMAPP ammonium
- Complete medium
- 96-well flat-bottom plates
- Human TNF-α and IFN-y ELISA kits

Procedure:

- Target Cell Preparation: Seed the target tumor cells in a 96-well plate at a density of 2.5 x 10⁵ cells/well.
- Pulsing with (E)-C-HDMAPP: Add varying concentrations of **(E)-C-HDMAPP ammonium** (e.g., 0.01 nM to 100 nM) to the target cells and incubate for 2 hours at 37°C.
- Co-culture: After the incubation period, add the expanded Vy9Vδ2 T cells to the wells at an effector-to-target (E:T) ratio of 10:1.
- Incubation: Co-culture the cells for 24 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
- Cytokine Quantification: Measure the concentration of TNF- α and IFN- γ in the supernatants using ELISA kits according to the manufacturer's instructions.

Protocol 3: In Vivo Murine Tumor Model for Immunotherapy Evaluation

This protocol provides a general framework for evaluating the anti-tumor efficacy of **(E)-C-HDMAPP ammonium**-activated Vy9V δ 2 T cells in a humanized mouse model.

Materials:

Methodological & Application





- Immunodeficient mice (e.g., NOD-scid IL2Rgamma(null) NSG)
- Human PBMCs
- Human tumor cell line (e.g., a cell line known to be sensitive to $y\delta$ T cell-mediated lysis)
- (E)-C-HDMAPP ammonium
- rhIL-2
- Matrigel

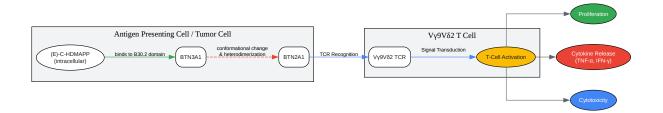
Procedure:

- Humanization of Mice: Engraft immunodeficient mice with human PBMCs to reconstitute a human immune system.
- Tumor Inoculation: Subcutaneously inoculate the humanized mice with a human tumor cell line mixed with Matrigel.
- Vy9Vδ2 T-Cell Expansion (Ex Vivo): Concurrently, expand Vy9Vδ2 T cells from the same
 PBMC donor used for humanization, following Protocol 1.
- Adoptive T-Cell Transfer: Once tumors are established (e.g., palpable), adoptively transfer the expanded Vγ9Vδ2 T cells into the tumor-bearing mice via intravenous or intraperitoneal injection.
- (E)-C-HDMAPP and IL-2 Administration: To further boost the anti-tumor response, administer
 a low dose of (E)-C-HDMAPP ammonium and rhIL-2 to the mice. The dosing regimen and
 schedule should be optimized for the specific model.
- Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
- Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors and spleens for further analysis, such as immunohistochemistry to assess immune cell infiltration and flow cytometry to analyze immune cell populations.

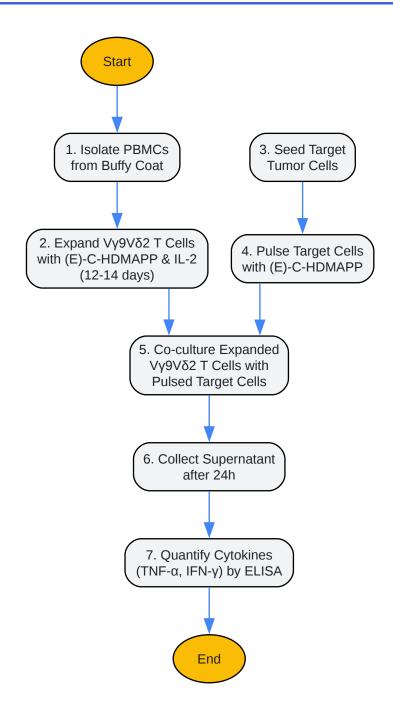


Visualizations Signaling Pathway of Vy9V δ 2 T-Cell Activation

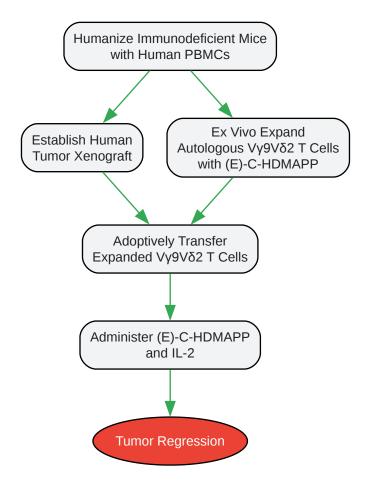












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